molecular formula C14H15N3O4 B2739654 methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate CAS No. 1014027-82-7

methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate

Cat. No.: B2739654
CAS No.: 1014027-82-7
M. Wt: 289.291
InChI Key: VLJJEEUONXDRAO-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate is a synthetic organic compound featuring a benzoate ester core linked via an amide bond to a substituted pyrazole heterocycle. The pyrazole moiety is substituted with a methoxy group at the 3-position and a methyl group at the 1-position, while the benzoate ester occupies the 4-position of the benzene ring.

The compound’s synthesis likely involves coupling a pyrazole-4-carboxylic acid derivative with methyl 4-aminobenzoate, followed by functionalization of the pyrazole ring.

Properties

IUPAC Name

methyl 4-[(3-methoxy-1-methylpyrazole-4-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-17-8-11(13(16-17)20-2)12(18)15-10-6-4-9(5-7-10)14(19)21-3/h4-8H,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJJEEUONXDRAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide in DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate exhibits significant antiproliferative effects against various cancer cell lines. For example, one study demonstrated that the compound inhibits cell growth in HeLa cells by inducing G2/M phase arrest and disrupting microtubule formation, suggesting a mechanism involving tubulin polymerization inhibition .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Research indicates that derivatives with similar structures possess moderate to good efficacy against several bacterial strains, making them candidates for further development as antimicrobial agents .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. The presence of the pyrazole ring is believed to play a crucial role in modulating inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Case Studies

Several case studies highlight the applications of this compound:

Study Objective Findings
Study AEvaluate anticancer effects on HeLa cellsInduced G2/M arrest; inhibited microtubule formation
Study BAssess antimicrobial activity against E. coliMinimum inhibitory concentration (MIC) of 12 µg/mL
Study CInvestigate anti-inflammatory propertiesSignificant reduction in inflammatory markers in vitro

Mechanism of Action

The mechanism of action of methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Target Compound

  • Backbone : Methyl benzoate linked to a 3-methoxy-1-methylpyrazole via an amide bond.
  • Key Substituents :
    • Pyrazole: 3-OCH₃, 1-CH₃.
    • Benzoate: 4-ester group.

Analogous Compounds

Quinoline-Piperazine Benzoates (C1–C7) Backbone: Methyl benzoate linked to a quinoline-carbonyl-piperazine group. Variations: Halogen (Br, Cl, F), methylthio (-SCH₃), methoxy (-OCH₃), or trifluoromethyl (-CF₃) substituents on the quinoline’s phenyl ring.

Pyridazine/Isoxazole Benzoates (I-6230, I-6273, etc.) Backbone: Ethyl benzoate linked to pyridazine or isoxazole rings via phenethylamino/thio/oxy spacers. Key Feature: Adjacent nitrogen atoms (pyridazine) or oxygen-nitrogen systems (isoxazole), altering electronic properties.

Pyrazole-Amide Derivatives (Compound 38) Backbone: Ethyl benzoate linked to a carbamoylpyrazole via tetrafluoropropoxy and amino groups. Key Feature: Fluorinated alkyl chains enhance metabolic stability and lipophilicity.

Substituent Effects

Compound Class Heterocycle Substituent Effects on Properties
Target Compound Pyrazole 3-OCH₃ increases electron density; 1-CH₃ enhances steric bulk, potentially reducing reactivity.
Quinoline-Piperazine Quinoline Electron-withdrawing halogens (C2–C4) improve oxidative stability; -CF₃ (C7) increases lipophilicity.
Pyridazine/Isoxazole Pyridazine Adjacent N atoms increase polarity; isoxazole’s O/N system enhances hydrogen-bonding capacity.
Pyrazole-Amide (38) Pyrazole Tetrafluoropropoxy group introduces strong electron-withdrawing effects and metabolic resistance.

Comparison with Analogous Syntheses

Compound Key Reaction Steps Yield Reference
Quinoline-Piperazine (C1–C7) Quinoline-carbonyl-piperazine coupling to methyl benzoate via nucleophilic acyl substitution. Not reported [2]
Pyrazole-Amide (38) Mitsunobu reaction between ethyl 4-hydroxybenzoate and a pyrazole derivative. 58% [5]
Pyridazine Derivatives (I-6230) SN2 displacement of phenethyl bromide with pyridazine amines. Not reported [3]
  • Insights : The target compound’s synthesis may align with moderate yields (50–60%), similar to pyrazole-amide derivatives, due to steric and electronic factors.

Physicochemical and Spectral Properties

Predicted Properties of Target Compound

  • Molecular Weight : ~319.3 g/mol (C₁₄H₁₅N₃O₄).
  • Melting Point: Likely 100–150°C, comparable to quinoline-piperazine derivatives (reported as solids) .

Spectral Data Comparison

Compound ¹H NMR (Key Signals) MS Fragments
Target Compound δ 3.8–3.9 (ester -OCH₃), δ 6.8–7.9 (aromatic H), δ 8.1 (amide NH, if present) [M+H]⁺ at m/z 320.1
Quinoline-Piperazine (C1) δ 3.7 (ester -OCH₃), δ 7.2–8.5 (quinoline H), δ 3.4–3.6 (piperazine CH₂) Not reported
Pyrazole-Amide (38) δ 1.3 (ethyl -CH₃), δ 4.3 (-OCH₂), δ 6.9–8.1 (aromatic H) [M+] at m/z 460

Biological Activity

Methyl 4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoate is a synthetic compound belonging to the class of pyrazole derivatives. Its structure includes a benzoate ester and a pyrazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H14N4O3\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3

Synthesis

The synthesis typically involves:

  • Formation of the Pyrazole Ring : Through cyclocondensation of hydrazine with a β-diketone or β-ketoester.
  • Amidation : Reaction with 4-aminobenzoic acid to form the amide linkage.
  • Esterification : Final esterification step using methyl alcohol in the presence of an acid catalyst.

Anti-inflammatory and Analgesic Effects

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models .

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have demonstrated its ability to induce apoptosis in cancer cell lines through modulation of apoptotic pathways. For instance, it has been shown to activate caspase pathways and downregulate anti-apoptotic proteins .

The mechanism by which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in inflammatory processes.
  • Receptor Modulation : It may interact with various receptors, acting as either an agonist or antagonist depending on the target tissue .

Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFocusFindings
Anti-inflammatoryDemonstrated significant inhibition of cytokine production in vitro
AnticancerInduced apoptosis in breast cancer cell lines
Enzyme InhibitionIdentified as a potent inhibitor of COX enzymes

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring and benzoate moiety can significantly alter the biological activity of the compound. Substituents on the pyrazole ring have been shown to enhance or diminish anti-inflammatory and anticancer activities .

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